![molecular formula C14H10N2 B3345803 1,6-Dihydropyrrolo[3,2-c]carbazole CAS No. 111184-41-9](/img/structure/B3345803.png)
1,6-Dihydropyrrolo[3,2-c]carbazole
Description
1,6-Dihydropyrrolo[3,2-c]carbazole is a compound that has been studied for its reactivity with other compounds . It belongs to the class of organic compounds known as pyrrolocarbazoles, which are compounds containing a pyrrolocarbazole moiety, a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .
Synthesis Analysis
The synthesis of 1,6-Dihydropyrrolo[3,2-c]carbazole has been achieved via various methods. For instance, one method involves the reduction of methyl pyrrolo carbazole carboxylate . Another method explored the reactivity of one of the oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole and obtained a new hexahydropyrido[4′,3’:4,5]pyrrolo[3,2-c]carbazole system in high yield via a one-pot, two-step procedure .Molecular Structure Analysis
Quantum chemical calculations at the DFT level of theory have been carried out to investigate the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with 1,6-dihydropyrrolo[3,2-c]carbazoles .Chemical Reactions Analysis
1,6-Dihydropyrrolo[3,2-c]carbazole has been studied for its reactivity with ethyl nitrosoacrylate. Theoretical calculations confirmed that ethyl nitrosoacrylate reacts with these heterocycles via a LUMO heterodiene-HOMO dienophile controlled cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6-Dihydropyrrolo[3,2-c]carbazole have been investigated using absorption and fluorescence spectroscopy in different common organic solvents .Future Directions
The reactivity of 1,6-Dihydropyrrolo[3,2-c]carbazole with other compounds continues to be an area of interest for researchers. For instance, the reactivity of one of the oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole was explored and a new system was obtained, suggesting potential for further exploration .
properties
IUPAC Name |
1,6-dihydropyrrolo[3,2-c]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-11-10(3-1)13-12(16-11)6-5-9-7-8-15-14(9)13/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWSQLXYHZKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500905 | |
Record name | 1,6-Dihydropyrrolo[3,2-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydropyrrolo[3,2-c]carbazole | |
CAS RN |
111184-41-9 | |
Record name | 1,6-Dihydropyrrolo[3,2-c]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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